(2,3,4,5,6-Pentachlorophenyl)methanol
Overview
Description
Preparation Methods
The synthesis of (2,3,4,5,6-Pentachlorophenyl)methanol typically involves the chlorination of benzyl alcohol. One common method includes the reaction of benzyl alcohol with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction proceeds through a series of electrophilic aromatic substitution reactions, resulting in the formation of the pentachlorinated product .
Industrial production methods may involve the use of more advanced techniques, such as continuous flow reactors, to ensure higher yields and purity of the final product. These methods often require precise control of reaction parameters, including temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
(2,3,4,5,6-Pentachlorophenyl)methanol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2,3,4,5,6-Pentachlorophenyl)methanol has several scientific research applications:
Mechanism of Action
The mechanism by which (2,3,4,5,6-Pentachlorophenyl)methanol exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes and proteins, altering their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the growth and survival of microorganisms .
Comparison with Similar Compounds
(2,3,4,5,6-Pentachlorophenyl)methanol can be compared with other similar compounds, such as:
2,3,4,5,6-Pentachlorobenzaldehyde: This compound is an oxidation product of this compound and shares similar structural features but differs in its reactivity and applications.
2,3,4,5,6-Pentachlorotoluene: A reduction product of this compound, it has different chemical properties and uses.
2,3,4,5,6-Pentachlorophenol: Another chlorinated aromatic compound, it is used primarily as a pesticide and wood preservative.
The uniqueness of this compound lies in its specific combination of chlorine atoms and the hydroxyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
16022-69-8 |
---|---|
Molecular Formula |
C7H3Cl5O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl)methanol |
InChI |
InChI=1S/C7H3Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 |
InChI Key |
RVCKCEDKBVEEHL-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
melting_point |
193°C |
Key on ui other cas no. |
16022-69-8 |
physical_description |
Solid |
solubility |
7.13e-06 M 0.002 mg/mL at 20 °C |
Synonyms |
(2,3,4,5,6-pentachlorophenyl)methanol |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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